Vitamin D2 3-glucuronide
Description
Molecular Architecture and Stereochemical Configuration
Vitamin D2 3-glucuronide (C~34~H~52~O~7~, molecular weight 572.78 g/mol) is a phase II metabolite of ergocalciferol (vitamin D2) formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation at the C-3 hydroxyl group. The core structure retains the secosteroid backbone of vitamin D2, comprising a 9,10-secoergosta-5,7,10(19),22-tetraene system with a glucuronic acid moiety β-glycosidically linked to the C-3 position. X-ray crystallographic analyses of analogous vitamin D glucuronides confirm that the glucuronyl group adopts a chair conformation, with the carboxylic acid at C-6 of glucuronic acid enhancing hydrophilicity. The stereochemical configuration at C-3 is preserved as the R-isomer during conjugation, while the C-22/C-23 double bond in the vitamin D2 side chain remains in the trans (E) configuration.
Table 1: Key structural features of this compound
| Feature | Description |
|---|---|
| Molecular formula | C~34~H~52~O~7~ |
| Molecular weight | 572.78 g/mol |
| Glycosidic bond | β(1→3) linkage between glucuronic acid and vitamin D2 |
| Stereochemistry at C-3 | R-configuration retained post-glucuronidation |
| Side chain | Ergosterol-derived, with C-22/C-23 trans double bond |
Spectroscopic Characterization (NMR, MS, UV-Vis)
Nuclear Magnetic Resonance (NMR):
¹H NMR (600 MHz, DMSO-d~6~) reveals characteristic signals at δ 5.28 ppm (C-19 exomethylene protons), δ 5.01 ppm (C-6/C-7 conjugated diene), and δ 4.32 ppm (anomeric proton of glucuronic acid). The glucuronyl moiety shows resonances at δ 3.15–3.78 ppm (sugar ring protons) and δ 1.98 ppm (carboxylic acid proton). ¹³C NMR confirms the glycosidic linkage through a signal at δ 102.4 ppm (C-1 of glucuronic acid).
Mass Spectrometry (MS):
Electrospray ionization (ESI)-MS/MS in negative mode exhibits a deprotonated molecular ion [M–H]¯ at m/z 571.4, with key fragments at m/z 395.3 (loss of glucuronic acid, C~6~H~10~O~7~) and m/z 271.2 (vitamin D2 secosteroid core). GC-MS analysis after trimethylsilylation shows a base peak at m/z 131.1, corresponding to the retro-Diels-Alder fragment of the steroid nucleus.
UV-Vis Spectroscopy:
The compound retains vitamin D2’s characteristic UV absorption at λ~max~ 265 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) due to the conjugated triene system. Glucuronidation induces a minor bathochromic shift (+3 nm) compared to native vitamin D2.
Thermodynamic Stability and Solubility Profiles
This compound demonstrates markedly improved aqueous solubility (32.7 mg/mL at 25°C) versus native vitamin D2 (0.0016 mg/mL), attributable to the ionizable glucuronyl carboxyl group (pK~a~ ≈ 3.2). Thermal gravimetric analysis shows decomposition at 218°C, with differential scanning calorimetry revealing a glass transition temperature (T~g~) of 67°C. The glucuronide is stable at pH 2–7.4 but undergoes enzymatic hydrolysis by β-glucuronidase (E.C. 3.2.1.31) to liberate vitamin D2.
Table 2: Physicochemical properties of this compound
| Property | Value |
|---|---|
| Aqueous solubility | 32.7 mg/mL (25°C, pH 7.4) |
| LogP (octanol/water) | -1.4 ± 0.2 |
| Melting point | Decomposes at 218°C |
| Stability in plasma | t~1/2~ = 4.7 h (human, 37°C) |
Comparative Analysis with Native Vitamin D2 Metabolites
This compound exhibits distinct properties compared to other vitamin D2 metabolites:
25-Hydroxyvitamin D2 25-glucuronide (C~34~H~52~O~8~):
Vitamin D2 3-sulfate:
3-Epi-25-hydroxyvitamin D2:
Table 3: Metabolic fate of vitamin D2 derivatives
| Metabolite | Conjugation Site | Plasma Abundance (%) | Renal Clearance (mL/min) |
|---|---|---|---|
| This compound | C-3 | 2.7–11.0 | 18.4 ± 2.1 |
| 25OHD2 25-glucuronide | C-25 | 3.6 ± 2.9 | 12.8 ± 1.9 |
| Vitamin D2 3-sulfate | C-3 | 28 ± 8.6 | 9.1 ± 0.7 |
Properties
CAS No. |
57803-96-0 |
|---|---|
Molecular Formula |
C34H52O7 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1 |
InChI Key |
NLCXHIGBBJLZMX-HLQYQDSBSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
physical_description |
Solid |
Synonyms |
vitamin D2 3 beta-glucosiduronate vitamin D2 3-glucuronide vitamin D2 glucosiduronate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparative Data
Table 1: Structural and Functional Comparison
Table 2: Analytical Methods
Preparation Methods
Biological Glucuronidation Pathways
Vitamin D₂ 3-glucuronide is generated endogenously in the liver through the action of UDP-glucuronyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the 3-hydroxy group of vitamin D₂, forming a stable β-D-glucuronide conjugate. The reaction occurs in hepatocytes, where UGT1A4 and UGT1A3 are the principal isoforms responsible for this transformation.
Key Steps in Enzymatic Synthesis:
-
Substrate Preparation : Vitamin D₂ is solubilized in a lipid-friendly medium (e.g., ethanol or dimethyl sulfoxide) to ensure bioavailability for enzymatic action.
-
Enzyme Activation : Human liver microsomes or recombinant UGT1A4/UGT1A3 are incubated with magnesium chloride (MgCl₂) to optimize cofactor binding.
-
Reaction Conditions : The glucuronidation reaction is conducted at 37°C in a buffer system (typically pH 7.4) containing UDP-glucuronic acid (5 mM final concentration).
-
Termination and Extraction : Reactions are halted using ice-cold acetonitrile, followed by liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) to isolate the glucuronide.
Kinetic Parameters of UGT Isoforms
The kinetics of vitamin D₂ glucuronidation conform to Michaelis-Menten models. Recombinant UGT1A4 exhibits a Kₘ of 12.5 μM and a Vₘₐₓ of 1.2 nmol/min/mg protein, while UGT1A3 shows a lower affinity (Kₘ = 25 μM) but comparable catalytic efficiency.
| Parameter | UGT1A4 | UGT1A3 |
|---|---|---|
| Kₘ (μM) | 12.5 | 25.0 |
| Vₘₐₓ (nmol/min/mg) | 1.2 | 0.8 |
| Catalytic Efficiency (Vₘₐₓ/Kₘ) | 0.096 | 0.032 |
Analytical Validation of Synthesis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Post-synthesis, vitamin D₂ 3-glucuronide is quantified and validated using LC-MS/MS. Key analytical parameters include:
-
Chromatography : A C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution of methanol/water (0.1% formic acid) at 0.3 mL/min.
-
Mass Detection : Negative ion electrospray ionization (ESI-) with multiple reaction monitoring (MRM) targeting m/z 585.3 → 409.2 for the glucuronide.
-
Limit of Detection (LOD) : 0.1 ng/mL, ensuring sensitivity for low-abundance metabolites.
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the glucuronidation site. The ¹H-NMR spectrum of vitamin D₂ 3-glucuronide shows characteristic signals:
-
δ 5.3 ppm : Olefinic protons of the vitamin D₂ secosteroid backbone.
-
δ 4.8 ppm : Anomeric proton of the β-D-glucuronide moiety (J = 7.8 Hz).
Challenges and Optimization Strategies
Substrate Solubility and Stability
Vitamin D₂’s lipophilic nature complicates aqueous solubility, necessitating organic solvents like ethanol (≤5% v/v) to maintain enzymatic activity without denaturation. Light and oxygen exposure during synthesis must be minimized to prevent photoisomerization and oxidation.
Competitive Inhibition by Bile Acids
Bilirubin and bile acids in hepatic systems competitively inhibit UGT1A4/UGT1A3, reducing glucuronidation efficiency by 30–40%. Pre-treatment of liver microsomes with activated charcoal (2% w/v) mitigates this interference.
Comparative Analysis of Glucuronidation Sites
While UGT1A4 predominantly glucuronidates the 3-hydroxy group of vitamin D₂, minor metabolites (e.g., 25-glucuronide) may form under high substrate concentrations. regioselectivity is influenced by:
-
Steric Hindrance : The 3-position’s accessibility versus the sterically shielded 25-position.
-
Enzyme-Substrate Docking : Molecular dynamics simulations suggest UGT1A4’s active site accommodates the A-ring of vitamin D₂, positioning the 3-hydroxy group for nucleophilic attack.
Industrial and Research Applications
Q & A
Q. Why do some studies report detectable serum this compound while others do not?
- Methodological Answer : Evaluate methodological variables such as derivatization protocols (e.g., DAPTAD vs. other agents), detection limits of LC-MS setups, and population-specific factors (e.g., liver/kidney function). Studies with derivatization report nM-level sensitivity, whereas non-optimized methods may miss low-abundance conjugates .
Methodological Recommendations
- Analytical Validation : Always pair immunoassays with chromatographic methods (HPLC or LC-MS) to confirm specificity for this compound .
- In Vivo Models : Use bile duct-cannulated animals to directly quantify biliary excretion rates .
- Receptor Studies : Include glucuronidase inhibitors in cell-based assays to prevent metabolite hydrolysis and isolate glucuronide-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
